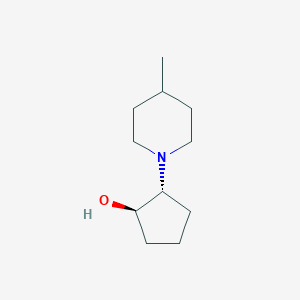
1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as DMAA, is a stimulant drug that was developed in the 1940s as a nasal decongestant. It has since been used in dietary supplements and as an ingredient in energy drinks. DMAA has a variety of effects on the body, including increased alertness, increased focus, improved physical performance, and increased energy. It is important to note that DMAA is not approved by the FDA for human consumption and has been linked to serious health risks.
Scientific Research Applications
Synthesis and Antibiotic Development
1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one has been utilized in the development of antibiotics. For instance, it is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. Its synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reaction, highlighting its importance in developing novel antibiotics (Lall et al., 2012).
Anticancer Research
The compound has also been involved in the synthesis of polysubstituted 4H-Pyran derivatives, notable for their potential anticancer activity. A microwave-assisted procedure for synthesizing these derivatives was developed, with the resulting compounds evaluated for anticancer efficacy against various human cancer cell lines (Hadiyal et al., 2020).
Catalysis and Chemical Reactions
In the field of catalysis, derivatives of 1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one have been used in the development of nickel(II) complexes for ethylene oligomerization. This application is significant for industrial processes, particularly in the production of polymers (Nyamato et al., 2016).
Electrooptic Film Fabrication
Another application involves the fabrication of electrooptic films. Dibranched chromophores derived from the compound have been synthesized for use in electrooptic response, influencing thin-film microstructure and optical properties (Facchetti et al., 2006).
Crystallography and Molecular Structure Studies
The compound also finds application in crystallography, aiding in the understanding of molecular and crystal structures of related compounds. This application is crucial in the pharmaceutical and chemical industries for understanding compound stability and reactivity (Percino et al., 2006).
Chemosensors Development
Additionally, derivatives of 1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one have been used in the development of chemosensors for detecting transition metal ions. These sensors show high selectivity and sensitivity, important in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
properties
IUPAC Name |
1-(3,4-dimethoxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-10-4-9(12)11-5-7(13-2)8(6-11)14-3/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLWISLYYWWRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(C(C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)

![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)








